molecular formula C24H29ClN2O3 B1662562 Naftopidil hydrochloride CAS No. 1164469-60-6

Naftopidil hydrochloride

Katalognummer B1662562
CAS-Nummer: 1164469-60-6
Molekulargewicht: 428.9 g/mol
InChI-Schlüssel: VQAAEWMEVIOHTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naftopidil hydrochloride is a selective alpha1-adrenoceptor antagonist . It has been used for the treatment of lower urinary tract symptoms (LUTS) suggestive of benign prostatic hyperplasia (BPH) . It shows an affinity to α1D-adrenoceptor subtype in addition to a high affinity to α1A-adrenoceptor .


Synthesis Analysis

Naftopidil can be prepared by a two-step route starting with α-naphthol . A systematic synthesis of a 6-component organic-salt alloy of naftopidil with hydroxy-substituted benzoic acids has been reported .


Molecular Structure Analysis

The molecular formula of Naftopidil hydrochloride is C24H29ClN2O3. Its average mass is 428.952 Da and its monoisotopic mass is 428.186676 Da .


Chemical Reactions Analysis

A flow injection method has been proposed for the determination of naftopidil based upon the oxidation by potassium permanganate in a sulfuric acid medium and sensitized by formaldehyde and formic acid .


Physical And Chemical Properties Analysis

The solid-liquid equilibrium of naftopidil dissolved in the binary co-solvent mixtures of (n-propanol + water), (ethanol + water), (isopropanol + water) and (DMSO + water) was acquired using a saturation shake-flask technique .

Wissenschaftliche Forschungsanwendungen

1. Anti-Cancer Drug

  • Summary of Application: Naftopidil has shown potential as an anti-cancer drug. It has been used for benign prostatic hyperplasia management in Japan, and a retrospective study showed a reduced incidence of prostate cancer in patients prescribed this drug .
  • Methods of Application: Naftopidil exerts anti-proliferative and cytotoxic effects on prostate cancer as well as several other cancer types in vitro, ex vivo, and in vivo .
  • Results or Outcomes: Naftopidil was demonstrated to modulate the expression of Bcl-2 family pro-apoptotic members, which could be used to sensitize cancer cells to targeting therapies and to overcome resistance of cancer cells to apoptosis .

2. Treatment of Lower Urinary Tract Symptoms (LUTS) due to Benign Prostatic Hyperplasia (BPH)

  • Summary of Application: Naftopidil is an α1d-adrenergic receptor antagonist (α1-blocker) used to treat LUTS due to BPH .
  • Methods of Application: Two groups of 60 patients each, having LUTS due to BPH, were treated with tamsulosin 0.4 mg and Naftopidil 75 mg for three months .
  • Results or Outcomes: The prostate size, post-void residual volume, all the uroflowmetry variables, and the International Prostate Symptom Score (IPSS) Quality of Life (QOL) scores showed a statistically significant improvement (P < 0.001) in both the groups .

3. Suppression of the Micturition Reflex

  • Summary of Application: A high concentration of naftopidil reduces the amplitude of evoked EPSCs .
  • Methods of Application: The study suggests that this effect does not involve α1-adrenoceptors .
  • Results or Outcomes: Inhibition of evoked EPSCs may contribute to suppression of the micturition reflex, together with nociceptive stimulation .

4. Drug Repurposing

  • Summary of Application: Naftopidil has been considered for drug repurposing, which involves identifying new applications for drugs already approved for a particular disease .
  • Methods of Application: Several studies have demonstrated the potential anti-tumor activity exerted by α1-adrenergic receptor antagonists, renewing interest for naftopidil as an anti-cancer drug .
  • Results or Outcomes: Naftopidil appears to display anti-cancer properties on different cancer types and could be considered as a candidate for drug repurposing .

5. Combination Treatment with Radiotherapy

  • Summary of Application: Naftopidil has been used in combination with radiotherapy to increase its efficacy in treating prostate cancer .
  • Methods of Application: The study involved combination therapy with radiotherapy and naftopidil on PC-3 human prostate cancer cells .
  • Results or Outcomes: The combination therapy induced a more efficacious delay in PC-3 xenograft tumor growth compared to monotherapy with naftopidil or radiotherapy .

6. Drug Repositioning

  • Summary of Application: Naftopidil has been considered for drug repositioning, which involves identifying new applications for drugs already approved for a particular disease .
  • Methods of Application: Several studies have demonstrated the potential anti-tumor activity exerted by α1-adrenergic receptor antagonists, renewing interest for naftopidil as an anti-cancer drug .
  • Results or Outcomes: Naftopidil appears to display anti-cancer properties on different cancer types and could be considered as a candidate for drug repurposing .

7. Treatment of Lower Urinary Tract Symptoms

  • Summary of Application: Naftopidil has been used for the treatment of lower urinary tract symptoms .
  • Methods of Application: The study involved the use of Naftopidil for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia .
  • Results or Outcomes: The study found that Naftopidil may have resulted in little to no difference in improving urinary symptoms .

Safety And Hazards

Naftopidil hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

While well-designed, randomized studies are lacking and the optimal dosage of naftopidil is not always completely determined, previous reports have shown that naftopidil has superior efficacy to a placebo and comparable efficacy to other α1-blockers such as tamsulosin . Future studies are needed to determine why the naftopidil treatment lowered BP in HT patients, compared with NT patients .

Eigenschaften

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAAEWMEVIOHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naftopidil hydrochloride

CAS RN

57149-08-3
Record name 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57149-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naftopidil hydrochloride
Reactant of Route 2
Reactant of Route 2
Naftopidil hydrochloride
Reactant of Route 3
Reactant of Route 3
Naftopidil hydrochloride
Reactant of Route 4
Reactant of Route 4
Naftopidil hydrochloride
Reactant of Route 5
Reactant of Route 5
Naftopidil hydrochloride
Reactant of Route 6
Reactant of Route 6
Naftopidil hydrochloride

Citations

For This Compound
6
Citations
S Nimitvilai, MF Lopez, JJ Woodward - Neuropharmacology, 2018 - Elsevier
… Serotonin hydrochloride, α-methyl-5HT, quinpirole hydrochloride, SCH23390, WAY100635, yohimbine, naftopidil hydrochloride, nomifensine and apamin were purchased from Tocris …
Number of citations: 13 www.sciencedirect.com
CD Smith, CJ Katilie, BC Giordano, GE Collins - Forensic Chemistry, 2022 - Elsevier
… )amino)phenol (CAS unknown), noscapine hydrochloride (CAS 912-60-7), ethyl 1-benzyl-4-propionylanilino)-4-piperidinecarboxylate (CAS unknown) and naftopidil hydrochloride …
Number of citations: 5 www.sciencedirect.com
S Nimitvilai, MF Lopez, PJ Mulholland… - …, 2017 - nature.com
Alcohol abuse disorders are associated with dysfunction of frontal cortical areas including the orbitofrontal cortex (OFC). The OFC is extensively innervated by monoamines, and drugs …
Number of citations: 39 www.nature.com
R Matos, JM Cordeiro, A Coelho, S Ferreira… - Acta …, 2016 - Wiley Online Library
Aim Pathophysiological mechanisms of chronic visceral pain ( CVP ) are unknown. This study explores the association between the sympathetic system and bladder nociceptors activity …
Number of citations: 16 onlinelibrary.wiley.com
GC Daniels, KE Whitener Jr, CD Smith, BC Giordano… - Forensic Chemistry, 2022 - Elsevier
Opioid exposure is an important hazard that law enforcement officers, first responders, and forensic technicians face during training and in the line of duty. Development of opioid …
Number of citations: 0 www.sciencedirect.com
D Qian, J Tian, S Wang, X Shan… - BMC …, 2022 - bmccomplementmedtherapies …
… KN93 (CaM kinase II inhibitor), KN92 (Inactive analog of KN 93), 2-APB (IP3 receptor antagonist), and naftopidil hydrochloride (Naf, α1 antagonist) were obtained from TOCRIS (Bristol, …

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.